1'-Acetoxy-2',3'-dihydrosafrole
Description
1'-Acetoxy-2',3'-dihydrosafrole is a derivative of dihydrosafrole, a compound structurally related to safrole and isosafrole. For instance, acetoxy groups are commonly observed in eudesmane-type sesquiterpenoids isolated from Pseudolarix kaempferi, where they influence molecular stability and bioactivity . The compound’s acetylated moiety likely enhances lipophilicity and metabolic resistance compared to hydroxylated derivatives, a trend observed in structurally similar molecules .
Properties
CAS No. |
73455-01-3 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)propyl acetate |
InChI |
InChI=1S/C12H14O4/c1-3-10(16-8(2)13)9-4-5-11-12(6-9)15-7-14-11/h4-6,10H,3,7H2,1-2H3 |
InChI Key |
YDTOHZACIWPXLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCO2)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1’-Acetoxy-2’,3’-dihydrosafrole can be synthesized through the acetylation of 2’,3’-dihydrosafrole. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 1’-Acetoxy-2’,3’-dihydrosafrole involves large-scale acetylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 1’-Acetoxy-2’,3’-dihydrosafrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent compound, 2’,3’-dihydrosafrole.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Regeneration of 2’,3’-dihydrosafrole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as a precursor for pharmacologically active compounds.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1’-Acetoxy-2’,3’-dihydrosafrole involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the parent compound, 2’,3’-dihydrosafrole. This process can influence various biochemical pathways, including those involved in enzyme activity and cellular signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Differences
Key Findings:
- Structural Stability: Acetoxy groups, as seen in eudesmane-type sesquiterpenoids (e.g., compounds 7 and 8 from Pseudolarix kaempferi), reduce oxidative degradation compared to hydroxylated analogs . This suggests 1'-Acetoxy-2',3'-dihydrosafrole may exhibit greater stability than dihydrosafrole.
- Reactivity: Dihydrosafrole’s saturated scaffold reduces electrophilic reactivity vs. The acetoxy group may further modulate reactivity by steric hindrance or electronic effects.
- Regulatory Implications : Like dihydrosafrole, 1'-Acetoxy-2',3'-dihydrosafrole likely falls under IFRA’s prohibition of safrole derivatives in fragrances due to structural and metabolic similarities .
Research Findings on Analogous Acetoxy Derivatives
Table 2: Bioactivity and Spectroscopic Data from Analogous Compounds
Insights:
- Spectroscopic Trends : Acetoxy groups in compounds like 6 and 7 produce distinct IR peaks (~1729 cm⁻¹ for ester C=O) and NMR signals (e.g., δH 2.22–4.46 for adjacent protons) . These markers aid in identifying 1'-Acetoxy-2',3'-dihydrosafrole in mixtures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
